N-(2,4-difluorophenyl)-2,5-dimethoxybenzenesulfonamide
Description
N-(2,4-difluorophenyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of two fluorine atoms on the phenyl ring and two methoxy groups on the benzene ring, along with a sulfonamide functional group
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO4S/c1-20-10-4-6-13(21-2)14(8-10)22(18,19)17-12-5-3-9(15)7-11(12)16/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYYTEONTQOGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 2,4-difluoroaniline with 2,5-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher throughput. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the phenyl ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of methoxy groups.
Reduction: Amines resulting from the reduction of the sulfonamide group.
Scientific Research Applications
N-(2,4-difluorophenyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used as a probe in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atoms and methoxy groups contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets and aromatic residues in the target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar in structure but with a fluorobenzamide moiety instead of a dimethoxybenzenesulfonamide group.
N-(3-ethynyl-2,4-difluorophenyl)sulfonamide: Contains an ethynyl group, which imparts different chemical properties and reactivity.
2,4-difluorophenyl isocyanate: An isocyanate derivative with different reactivity and applications.
Uniqueness
N-(2,4-difluorophenyl)-2,5-dimethoxybenzenesulfonamide is unique due to the presence of both fluorine atoms and methoxy groups, which provide a distinct combination of electronic and steric effects. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials and pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
